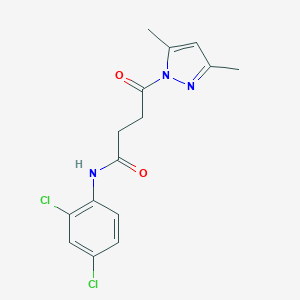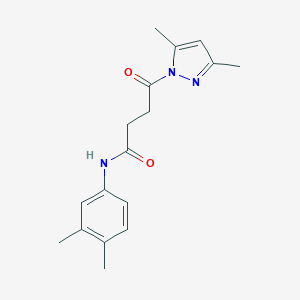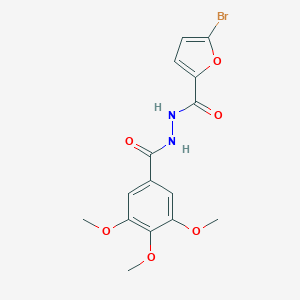![molecular formula C20H18N4O4 B322786 2-methyl-N'-{4-[2-(2-methyl-3-furoyl)carbohydrazonoyl]benzylidene}-3-furohydrazide](/img/structure/B322786.png)
2-methyl-N'-{4-[2-(2-methyl-3-furoyl)carbohydrazonoyl]benzylidene}-3-furohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a benzene ring substituted with methylylidene groups and linked to two furan rings through carbohydrazide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’'-[benzene-1,4-diyldi(E)methylylidene]bis(2-methylfuran-3-carbohydrazide) typically involves a multi-step process. One common method starts with the preparation of 2-methylfuran-3-carbohydrazide, which is then reacted with benzene-1,4-dicarbaldehyde under specific conditions to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving precise control of temperature, pressure, and reaction time. Advanced purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’,N’'-[benzene-1,4-diyldi(E)methylylidene]bis(2-methylfuran-3-carbohydrazide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The furan rings and carbohydrazide groups can participate in substitution reactions with electrophiles or nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N’,N’'-[benzene-1,4-diyldi(E)methylylidene]bis(2-methylfuran-3-carbohydrazide) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which N’,N’'-[benzene-1,4-diyldi(E)methylylidene]bis(2-methylfuran-3-carbohydrazide) exerts its effects involves interactions with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to biological effects. For example, its interaction with DNA or proteins can result in the inhibition of cell proliferation or induction of apoptosis in cancer cells. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
N’,N’'-[benzene-1,4-diyldi(E)methylylidene]bis(2-furan-3-carbohydrazide): Similar structure but with different substituents on the furan rings.
N’,N’'-[benzene-1,4-diyldi(E)methylylidene]bis(2-thiophene-3-carbohydrazide): Contains thiophene rings instead of furan rings.
Uniqueness
N’,N’'-[benzene-1,4-diyldi(E)methylylidene]bis(2-methylfuran-3-carbohydrazide) is unique due to its specific combination of benzene, furan, and carbohydrazide moieties, which confer distinct chemical reactivity and potential applications. Its structural features allow for versatile modifications and functionalizations, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C20H18N4O4 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-methyl-N-[(E)-[4-[(E)-[(2-methylfuran-3-carbonyl)hydrazinylidene]methyl]phenyl]methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C20H18N4O4/c1-13-17(7-9-27-13)19(25)23-21-11-15-3-5-16(6-4-15)12-22-24-20(26)18-8-10-28-14(18)2/h3-12H,1-2H3,(H,23,25)(H,24,26)/b21-11+,22-12+ |
InChI Key |
YFRHGVKBDDJWJV-XHQRYOPUSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=C(C=C2)/C=N/NC(=O)C3=C(OC=C3)C |
SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC=C(C=C2)C=NNC(=O)C3=C(OC=C3)C |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC=C(C=C2)C=NNC(=O)C3=C(OC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B322703.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B322706.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B322707.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B322709.png)
![N-(2,4-dichlorophenyl)-4-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazino}-4-oxobutanamide](/img/structure/B322712.png)
![N-(3,4-dimethylphenyl)-4-oxo-4-[(2E)-2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B322713.png)
![N-(3,4-dimethylphenyl)-4-[2-({5-nitro-2-furyl}methylene)hydrazino]-4-oxobutanamide](/img/structure/B322715.png)
![4-[2-(9-anthrylmethylene)hydrazino]-N-(2,4-dichlorophenyl)-4-oxobutanamide](/img/structure/B322716.png)
![N-(2,4-dichlorophenyl)-4-oxo-4-[2-(thien-2-ylmethylene)hydrazino]butanamide](/img/structure/B322717.png)
![4-[2-(4-cyanobenzylidene)hydrazino]-N-(2,4-dichlorophenyl)-4-oxobutanamide](/img/structure/B322718.png)
![4-{2-[(5-bromothien-2-yl)methylene]hydrazino}-N-(2,4-dichlorophenyl)-4-oxobutanamide](/img/structure/B322719.png)



